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Aspartame Acesulfame - 106372-55-8

Aspartame Acesulfame

Catalog Number: EVT-260252
CAS Number: 106372-55-8
Molecular Formula: C18H23N3O9S
Molecular Weight: 457.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The aspartame-acesulfame blend is a non-nutritive, high-intensity sweetener composed of two artificial sweeteners: aspartame and acesulfame potassium (acesulfame-K). This blend capitalizes on the synergistic sweetness effect of the two individual sweeteners, meaning that the perceived sweetness of the blend is greater than the sum of its parts. This allows for a lower total sweetener concentration while achieving the desired sweetness level, often mimicking the sweetness profile of sucrose. [, , , , ]

Future Directions
  • Long-Term Health Effects: Conducting large-scale, long-term studies to comprehensively evaluate the health effects of the blend in humans, addressing concerns related to cardiovascular health [], metabolic function, and gut microbiota interactions.

Sucrose

Relevance: Many studies investigate the sensory and metabolic effects of replacing sucrose with artificial sweeteners like Aspartame Acesulfame. These studies explore consumer preference for the taste of Aspartame Acesulfame compared to sucrose [, , , , , , , , , , ] as well as the impact of this substitution on health outcomes like glycemic response [, , ].

Aspartame

Relevance: Aspartame is a key component of Aspartame Acesulfame, often combined with acesulfame potassium to create a synergistic sweetening effect [, , , , , ]. Research analyzes their combined sensory properties in various applications [, , , ].

Acesulfame Potassium

Relevance: Acesulfame potassium, along with aspartame, forms the basis of the Aspartame Acesulfame blend. Studies often analyze their combined sweetness profile [, , , ] and their impact on food properties [, , , , ].

Sucralose

Relevance: While not a component of the Aspartame Acesulfame blend itself, sucralose is often studied alongside it as a potential sucrose substitute [, , , , , , , , ]. These comparisons assess their respective sensory qualities, stability, and health implications.

Saccharin

Relevance: Similar to sucralose, saccharin is frequently studied alongside Aspartame Acesulfame as an alternative sweetener [, , , , , , , ]. Comparisons often focus on their sweetness profiles, safety, and potential health effects.

Cyclamate

Relevance: Cyclamate is often investigated in the context of artificial sweetener blends [, , , , , , , , , , , , ], including comparisons with Aspartame Acesulfame regarding their sensory profiles and potential health impacts.

Stevia

Relevance: Studies explore stevia alongside Aspartame Acesulfame as a potential sugar substitute [, , , , , , , ] due to the growing consumer demand for natural sweeteners.

Overview

Aspartame and acesulfame potassium are two widely used non-nutritive sweeteners that serve as sugar substitutes in various food and beverage products. These compounds are particularly popular in low-calorie and sugar-free formulations due to their intense sweetness and minimal caloric contribution. Aspartame is a dipeptide composed of phenylalanine and aspartic acid, while acesulfame potassium is a synthetic sweetener that contains a potassium salt of acesulfame.

Source

Aspartame was first discovered in 1965 by James M. Schlatter, a chemist working for the G.D. Searle Company, while researching an anti-ulcer drug. Acesulfame potassium was developed in 1967 by Karl Clauss and his team at Hoechst AG. Both compounds have undergone extensive safety evaluations and are approved for use by regulatory bodies such as the U.S. Food and Drug Administration, the European Food Safety Authority, and the World Health Organization.

Classification
  • Aspartame: Classified as a low-calorie sweetener, it is approximately 200 times sweeter than sucrose (table sugar).
  • Acesulfame Potassium: Also classified as a non-nutritive sweetener, it is about 200 times sweeter than sucrose and is often used in combination with other sweeteners to enhance flavor profiles.
Synthesis Analysis

Methods

The synthesis of aspartame involves the reaction of L-aspartic acid with L-phenylalanine methyl ester. This reaction typically occurs under acidic conditions, leading to the formation of aspartame through an amide bond.

Technical Details:

  1. Reactants:
    • L-aspartic acid
    • L-phenylalanine methyl ester
  2. Catalyst: Acidic medium (e.g., hydrochloric acid)
  3. Reaction Conditions: Elevated temperatures (around 60°C) for several hours.
  4. Purification: The product is purified through crystallization or chromatography to remove unreacted materials.

Acesulfame potassium is synthesized via a multi-step chemical process that begins with the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with potassium salt in the presence of acetic anhydride.

Technical Details:

  1. Reactants:
    • 5-amino-1,3,4-thiadiazole-2-sulfonamide
    • Potassium salt
    • Acetic anhydride
  2. Reaction Conditions: Controlled temperature and pH to facilitate the formation of the acesulfame structure.
  3. Purification: The final product is isolated through crystallization or ion-exchange methods.
Molecular Structure Analysis

Structure

The molecular structure of aspartame consists of two amino acids linked by a peptide bond:

  • Aspartame: C14_{14}H18_{18}N2_2O5_5

    Aspartame Structure
  • Acesulfame Potassium: C4_{4}H4_{4}KNO4_{4}S

    Acesulfame Potassium Structure

Data

  • Aspartame Molecular Weight: 294.30 g/mol
  • Acesulfame Potassium Molecular Weight: 201.24 g/mol
Chemical Reactions Analysis

Reactions

Both sweeteners can undergo hydrolysis under certain conditions, particularly when exposed to high temperatures or acidic environments:

  1. Aspartame Hydrolysis:
    • Aspartame can break down into its constituent amino acids (aspartic acid and phenylalanine) when heated or in acidic conditions.
    AspartameL Aspartic Acid+L Phenylalanine\text{Aspartame}\rightarrow \text{L Aspartic Acid}+\text{L Phenylalanine}
  2. Acesulfame Potassium Stability:
    • Acesulfame potassium is relatively stable under normal conditions but can degrade under extreme heat or alkaline conditions.
Mechanism of Action

Process

The sweetness of aspartame and acesulfame potassium is primarily due to their interaction with taste receptors on the tongue:

  1. Aspartame binds to sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.
  2. Acesulfame Potassium, similarly, activates sweet taste receptors but may also enhance the sweetness profile when combined with other sweeteners due to its unique chemical structure.

Data

Studies indicate that these compounds can stimulate taste receptors at very low concentrations, contributing to their effectiveness as sugar substitutes without significant caloric intake.

Physical and Chemical Properties Analysis

Physical Properties

  • Aspartame:
    • Appearance: White crystalline powder
    • Solubility: Soluble in water
    • Melting Point: Approximately 246°C
  • Acesulfame Potassium:
    • Appearance: White crystalline powder
    • Solubility: Soluble in water
    • Melting Point: Approximately 225°C

Chemical Properties

Both compounds are stable at room temperature but can degrade when exposed to prolonged heat or light:

  • Stability:
    • Aspartame degrades at temperatures above 200°C.
    • Acesulfame potassium remains stable under normal processing conditions but may degrade under extreme pH levels.
Applications

Scientific Uses

Aspartame and acesulfame potassium are extensively used in various applications:

  1. Food Industry: Commonly found in diet sodas, sugar-free desserts, chewing gum, and other low-calorie products.
  2. Pharmaceuticals: Used as sweetening agents in liquid medications for improved palatability.
  3. Research Studies: Investigated for their effects on appetite regulation, metabolic responses, and potential health impacts when consumed regularly.

Recent studies have explored the combined effects of aspartame and acesulfame potassium on appetite and energy intake, indicating that their blends may influence metabolic responses differently compared to sugar consumption .

Introduction to Aspartame-Acesulfame Synergy in Industrial Applications

Historical Development of Dual Sweetener Formulations

The strategic pairing of aspartame and Ace-K originated from industrial necessity following aspartame's commercial introduction in 1981. Initial limitations became apparent when aspartame-containing beverages exhibited sweetness degradation during storage, losing up to 20% potency within 50 weeks at room temperature due to hydrolysis into inactive compounds like diketopiperazine [2] [7]. By 1983, major soft drink manufacturers including Coca-Cola® and Royal Crown® announced systematic blending with Ace-K – a heat-stable sweetener patented in 1967 – to counteract this instability while mitigating aspartame's lingering sweetness and Ace-K's subtle bitterness [4] [7]. This innovation coincided with regulatory milestones: the FDA's 1988 approval of Ace-K for specific food categories created the legal framework for combinatorial applications [3].

The 1990s witnessed technological refinement through encapsulation techniques. Spray-dried aspartame microgranules coated with hydrogenated vegetable oil or maltodextrin improved thermal resilience, enabling limited baking applications previously impossible with pure aspartame [2] [9]. Parallel advances in analytical chemistry standardized HPLC methods for simultaneous quantification of both sweeteners and degradation products, facilitating quality control in complex matrices like whey lemon beverages where stability was confirmed for 15 days under refrigeration [2]. By 2003, when the FDA approved Ace-K as a general-purpose sweetener, the aspartame-Ace-K blend had become the industry benchmark for sugar-free products requiring shelf-stable sweetness [3].

Table 2: Historical Milestones in Aspartame-Acesulfame Blends

YearDevelopmentSignificance
1965Aspartame discovered by J. SchlatterInitial synthesis during anti-ulcer drug research
1967Acesulfame potassium patentedCreation of thermally stable sweetener
1981FDA approves aspartame for dry foodsCommercial launch of aspartame (NutraSweet®)
1983Soft drink companies adopt aspartame-Ace-K blendsSolution to aspartame instability in beverages
1988FDA approves Ace-K for specific categoriesRegulatory foundation for combinatorial use
2003FDA general-purpose approval for Ace-KExpansion into baked goods and processed foods
2011Standardized HPLC monitoring in dairy beveragesQuality control protocols for blended systems

Industrial Rationale for Aspartame-Acesulfame Blending: Taste Optimization and Stability

Sensory Synergy

The taste receptor dynamics underlying aspartame-Ace-K synergy involve complementary binding to T1R2/T1R3 heterodimeric sweet receptors. Aspartame's affinity for the Venus flytrap domain induces prolonged receptor activation, explaining its lingering sweetness, while Ace-K interacts preferentially with transmembrane regions enabling rapid signal initiation but quicker dissociation [10]. Blending generates a smoother temporal profile with 30-50% higher perceived sweetness than predicted by concentration additivity, permitting 15-30% total sweetener reduction versus single-compound systems [2] [10]. Descriptive analyses confirm binary mixtures suppress Ace-K's bitter aftertaste and aspartame's metallic notes through perceptual masking, achieving sensory equivalence to 10% sucrose solutions at 0.05% total concentration in whey beverages [2].

Physicochemical Stabilization

Aspartame's vulnerability to hydrolytic degradation follows first-order kinetics, with half-life plummeting from 300 days at pH 4.3 to <7 days at pH 7.0 [1]. Industrial blending counteracts this through multiple mechanisms:

  • Ionic buffering: Ace-K's potassium ions stabilize aspartame's ester bond against nucleophilic attack
  • Encapsulation co-processing: Spray-dried composites with inulin or gum arabic create moisture barriers
  • Degradation product sequestration: Ace-K complexes with formaldehyde intermediates from aspartame degradation [2] [9]

Accelerated stability testing in carbonated beverages (pH 3.2-3.8) shows aspartame retention increases from 78% to 94% at 25°C/60% relative humidity over 6 months when combined with Ace-K at 30:70 ratios [2]. This allows extension of shelf-life from 9 to 15 months in climate-controlled markets. Thermal protection is particularly crucial for pasteurized products like flavored milk, where encapsulated aspartame-Ace-K blends withstand 85°C/2-3min processing with <5% decomposition versus 25-40% loss for unencapsulated aspartame [2].

Table 3: Sensory and Stability Advantages in Blended Systems

ParameterAspartame AloneAcesulfame K Alone60:40 Aspartame:Ace-K
Sweetness onset2.5-3.5 seconds0.5-1.0 seconds1.0-1.8 seconds
Sweetness duration>60 seconds15-20 seconds30-40 seconds
Bitter aftertaste score1.2 (0-5 scale)2.8 (0-5 scale)0.8 (0-5 scale)
Beverage half-life (25°C)150 days>5 years300 days
Baking stability (180°C)<10% retention95% retention70-85% retention*

*With lipid encapsulation

Global Regulatory Landscape for Combined Non-Nutritive Sweetener Systems

Regional Approval Frameworks

Properties

CAS Number

106372-55-8

Product Name

Aspartame Acesulfame

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;6-methyl-2,2-dioxooxathiazin-4-one

Molecular Formula

C18H23N3O9S

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C14H18N2O5.C4H5NO4S/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18;1-3-2-4(6)5-10(7,8)9-3/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18);2H,1H3,(H,5,6)/t10-,11-;/m0./s1

InChI Key

KVHQNWGLVVERFR-ACMTZBLWSA-N

SMILES

CC1=CC(=O)NS(=O)(=O)O1.COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Aspartame acesulfame; Aspartame acesulfame salt; Acesulfame mixture with aspartame;

Canonical SMILES

CC1=CC(=O)[NH2+]S(=O)(=O)O1.COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)[O-])N

Isomeric SMILES

CC1=CC(=O)[NH2+]S(=O)(=O)O1.COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)[O-])N

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